N-(4-chlorophenyl)-1-methylpiperidin-4-amine
Overview
Description
N-(4-chlorophenyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a methyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methylpiperidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the reductive amination of aniline with sodium triacetoxyborohydride in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including analgesic and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-1-methylpiperidin-4-amine include:
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the 4-chlorophenyl group and exhibit similar biological activities.
®-(-)-1-(4-chlorophenyl)phenylmethylpiperazine derivatives: These compounds also contain the 4-chlorophenyl group and are studied for their anti-allergic activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAXYNRMXBENDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325069 | |
Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36796-53-9 | |
Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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